3-Bromo-2-hydroxynaphthalene-1-carbaldehyde
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Overview
Description
3-Bromo-2-hydroxynaphthalene-1-carbaldehyde is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom, a hydroxyl group, and an aldehyde group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-hydroxynaphthalene-1-carbaldehyde typically involves the bromination of 2-hydroxynaphthalene-1-carbaldehyde. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-hydroxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: 3-Bromo-2-hydroxynaphthalene-1-carboxylic acid.
Reduction: 3-Bromo-2-hydroxynaphthalene-1-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-hydroxynaphthalene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and fluorescent sensors.
Mechanism of Action
The mechanism of action of 3-Bromo-2-hydroxynaphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imines that can further react with nucleophiles The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity
Comparison with Similar Compounds
2-Hydroxynaphthalene-1-carbaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-2-naphthol: Lacks the aldehyde group, limiting its ability to form Schiff bases and other derivatives.
5-Bromo-2-hydroxybenzaldehyde: Contains a benzene ring instead of a naphthalene ring, resulting in different reactivity and applications.
Uniqueness: 3-Bromo-2-hydroxynaphthalene-1-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the naphthalene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and research.
Properties
Molecular Formula |
C11H7BrO2 |
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Molecular Weight |
251.08 g/mol |
IUPAC Name |
3-bromo-2-hydroxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H7BrO2/c12-10-5-7-3-1-2-4-8(7)9(6-13)11(10)14/h1-6,14H |
InChI Key |
JNMWFAZXITZICI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C=O)O)Br |
Origin of Product |
United States |
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